6-(4-Bromopyridin-2-yl)hex-5-en-1-ol
Description
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol is a brominated pyridine derivative with a hex-5-en-1-ol backbone. The compound features a hydroxyl group at position 1, a conjugated double bond between carbons 5 and 6, and a 4-bromopyridin-2-yl substituent at carbon 6. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The bromine atom on the pyridine ring enhances electrophilicity, enabling cross-coupling reactions, while the hydroxyl group allows for derivatization or hydrogen-bonding interactions.
Properties
CAS No. |
916824-59-4 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
6-(4-bromopyridin-2-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-6-7-13-11(9-10)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2 |
InChI Key |
IUXHBJHZTACYOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C=CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the hexenol chain. One common method involves the reaction of 4-bromopyridine with a suitable hexenol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as distillation or crystallization. The choice of reagents, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation: Bromopyridinyl vs. Benzenesulfonyl
The target compound differs from 6-(benzenesulfonyl)hex-5-en-1-ol (CAS 136277-41-3) in its substituent. While both share the hex-5-en-1-ol backbone, the benzenesulfonyl group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the bromopyridinyl substituent.
| Property | 6-(4-Bromopyridin-2-yl)hex-5-en-1-ol | 6-(Benzenesulfonyl)hex-5-en-1-ol |
|---|---|---|
| Molecular Formula | C₁₁H₁₂BrNO | C₁₂H₁₆O₃S |
| Molecular Weight | 266.13 g/mol | 240.32 g/mol |
| Key Functional Groups | -OH, C=C, Br, pyridine | -OH, C=C, sulfonyl |
| Acidity (Predicted) | Moderate (weaker than sulfonyl) | High (due to sulfonyl group) |
Positional Isomerism: Hex-5-en-1-ol vs. Hex-2-en-1-ol
The double bond position significantly impacts reactivity. Hex-5-en-1-ol (terminal double bond) undergoes faster catalytic hydrogenation than hex-2-en-1-ol (internal double bond) due to reduced steric hindrance . For this compound, the terminal double bond (C5–C6) may facilitate hydrogenation or oxidation reactions, though steric effects from the bulky bromopyridinyl group could moderate reactivity .
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy :
- The target compound is expected to show O–H stretching (3200–3600 cm⁻¹) and C–Br stretching (500–600 cm⁻¹). In contrast, benzenesulfonyl analogs exhibit S=O stretches near 1150–1350 cm⁻¹ .
- Pyridine-containing compounds like 2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine () show C=N stretches at ~1605 cm⁻¹, suggesting similar conjugation effects in the bromopyridinyl group .
Melting Points :
Reactivity in Catalytic Hydrogenation
The terminal double bond in hex-5-en-1-ol derivatives is more reactive in hydrogenation than internal isomers. However, steric hindrance from the bromopyridinyl group in the target compound may reduce reaction rates compared to unsubstituted analogs like hex-5-en-1-ol .
Research Findings
- Catalytic Hydrogenation : Competitive studies show that terminal alkenes (e.g., hex-5-en-1-ol) are hydrogenated faster than internal isomers (hex-2-en-1-ol) due to accessibility .
- Synthetic Yields : Brominated heterocycles (e.g., compound 14 ) achieve yields >70% under optimized conditions, suggesting robust protocols for analogous compounds .
- Spectroscopic Trends : Pyridine and sulfonyl substituents produce distinct IR and NMR signatures, aiding structural characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
